REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH:17](OC)(OC)OC>CO>[CH3:17][O:8][C:7](=[O:9])[C:6]1[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:10]=1)[OH:11]
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Name
|
|
Quantity
|
272.6 g
|
Type
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reactant
|
Smiles
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FC1=CC=C(C(C(=O)O)=C1)O
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Name
|
|
Quantity
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1.3 L
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
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Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
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C(OC)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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66 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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to form a clear solution
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Type
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TEMPERATURE
|
Details
|
The solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 4 hours
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Duration
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4 h
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Type
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DISTILLATION
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Details
|
300 ml of solvents (methyl formate and methanol) was distilled off
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Type
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CUSTOM
|
Details
|
The remaining reaction solution
|
Type
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TEMPERATURE
|
Details
|
(refluxing temperature) for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Reaction solution
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ambient temperature
|
Type
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CUSTOM
|
Details
|
Solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was partitioned between water (140 ml) and methylene chloride (220 ml)
|
Type
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CUSTOM
|
Details
|
Organic layer was separated
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Type
|
EXTRACTION
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Details
|
Aqueous layer was extracted with methylene chloride (3×220 ml)
|
Type
|
WASH
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Details
|
The combined organic layer was washed with water (270 ml), brine (270 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
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Details
|
The organic solution was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(O)=CC=C(C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 293.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |